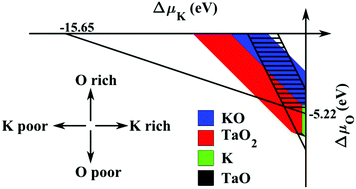First-principles studies of polar perovskite KTaO3 surfaces: structural reconstruction, charge compensation, and stability diagram†
Physical Chemistry Chemical Physics Pub Date: 2018-06-19 DOI: 10.1039/C8CP02540A
Abstract
Polar perovskite oxides are of considerable interest for developing advanced functional materials with exceptional electronic properties for their unique polar characters. A cleavage of polar perovskite oxides along the charged layers leads to an electrostatic instability on the cleaved surfaces, and a charge compensation is required to stabilize these surfaces. In this work, we have systemically studied 25 types of surface models of polar KTaO3 perovskite oxide, including (001), (110), and (111) surfaces with various types of surface terminations, using first-principles electronic structure calculations. The surface structural reconstruction, electronic structures, and thermodynamic properties including cleavage energy and surface energy are investigated. The phase stability diagrams of the (001), (110), and (111) surfaces are constructed with respect to the chemical potentials of component elements. The KO(001), O(110), and KO2(111) terminations are more likely to be formed than other types of terminations in corresponding surfaces, consistent with experimental observations on KTaO3(001) surfaces. This work provides useful guidance for accurate control of surface morphology for tailing functional properties of polar KTaO3 perovskite oxide.

Recommended Literature
- [1] High resolution electron microscopy in materials research
- [2] FTIR-monitoring of a fast setting brushite bone cement: effect of intermediate phases
- [3] Pushing the limit for the grid-based treatment of Schrödinger's equation: a sparse Numerov approach for one, two and three dimensional quantum problems†
- [4] Mapping spatially inhomogeneous electrochemical reactions in battery electrodes using high energy X-rays†
- [5] Fe-mediated oxidative cascade [1 + 2 + 3]-cyclization/esterification reaction: synthesis of 4-alkylated 1,4-dihydropyridines†
- [6] Investigating the pathological processes of rhegmatogenous retinal detachment and proliferative vitreoretinopathy with metabolomics analysis
- [7] Enhancement of fluorescent properties of near-infrared dyes using clickable oligoglycerol dendrons†
- [8] Selenium levels, thiobarbituric acid-reactive substance concentrations and glutathione peroxidase activity in the blood of women with gestosis and imminent premature labour†
- [9] Front cover
- [10] Are type 316L stainless steel coin cells stable in nonaqueous carbonate solutions containing NaPF6 or KPF6 salt?†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 16733-90-7
-
CAS no.: 87150-13-8
-
3-(prop-2-enamido)benzoic Acid
CAS no.: 17090-28-7
-
CAS no.: 12737-04-1









